molecular formula C11H12N2O2 B1602036 Ethyl 5-methyl-1H-indazole-3-carboxylate CAS No. 1908-01-6

Ethyl 5-methyl-1H-indazole-3-carboxylate

Cat. No. B1602036
CAS RN: 1908-01-6
M. Wt: 204.22 g/mol
InChI Key: ANFMPWOIOOOXBW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-indazole-3-carboxylate is a compound that falls under the category of indazoles . Indazoles are a type of heterocyclic aromatic organic compound that have been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Molecular Structure Analysis

The molecular formula of this compound is C11H12N2O2 . The InChI code is 1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 204.23 . It is a solid at room temperature .

Scientific Research Applications

  • Derivative Synthesis and Anti-Arthritic Effects : Ethyl-1H-indazole-3-carboxylate derivatives, including those with a methyl group at the 5 position, have been synthesized. These compounds were tested for acute toxicity, antiarthritic effects, and their impact on weight gain in rats. Some derivatives showed significant antiarthritic effects at non-toxic doses, particularly the ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate (Bistocchi et al., 1981).

  • Antimicrobial Studies : Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a similar derivative, have been synthesized and tested for antimicrobial activities. These derivatives were effective against various bacterial and fungal strains, showcasing the potential for developing new antimicrobial agents (Desai et al., 2019).

  • Organic Synthesis and Catalysis : Ethyl 2-methyl-2,3-butadienoate, a related compound, has been used in [4 + 2] annulation reactions with N-tosylimines, producing tetrahydropyridine derivatives. This process highlights the utility of these compounds in organic synthesis and catalysis (Zhu et al., 2003).

  • Coordination Polymers and Material Science : Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate, a related isomer, has been used to construct Cd(II) coordination polymers. These polymers demonstrate the impact of ligand isomerism on the structure and properties of metal-organic frameworks, relevant in material science (Cisterna et al., 2018).

  • Fluorescent Probes in Bioimaging : Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was developed as a fluorescent probe for detecting biothiols in living cells. This highlights the compound's application in analytical chemistry and diagnostics, particularly in cellular bioimaging (Wang et al., 2017).

  • Corrosion Inhibition in Materials Engineering : Triazole derivatives, such as 4-amino-5-ethyl-4H-1,2,4-triazole-3thiol, a similar compound, have been investigated as corrosion inhibitors for copper in acidic media. This research is crucial in the field of materials engineering for protecting metals against corrosion (Sudheer & Quraishi, 2013).

Safety and Hazards

Ethyl 5-methyl-1H-indazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-methyl-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFMPWOIOOOXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506971
Record name Ethyl 5-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1908-01-6
Record name Ethyl 5-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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